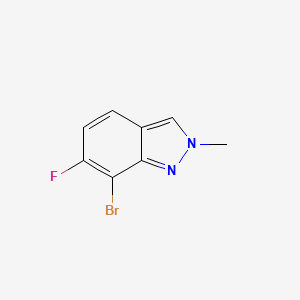

7-Bromo-6-fluoro-2-methyl-indazole

Description

7-Bromo-6-fluoro-2-methyl-indazole (C₈H₆BrFN₂) is a halogenated indazole derivative characterized by bromine and fluorine substituents at positions 7 and 6, respectively, and a methyl group at position 2. This compound is part of a broader class of indazole derivatives, which are critical intermediates in pharmaceutical synthesis due to their versatile reactivity and ability to modulate biological activity .

Properties

IUPAC Name |

7-bromo-6-fluoro-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-5-2-3-6(10)7(9)8(5)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPGITHMNBBPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=C(C2=N1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Alkylation and Cyclization

A prominent method for synthesizing 7-bromo-6-fluoro-2-methyl-indazole involves the use of Grignard reagents to introduce the methyl group. This approach, adapted from patent CN-110872256-B, begins with 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde as the starting material . The aldehyde undergoes nucleophilic addition with methyl magnesium bromide (MeMgBr) under nitrogen protection, forming a secondary alcohol intermediate. Subsequent oxidation with manganese dioxide (MnO₂) yields the corresponding ketone.

The ketone intermediate is then subjected to cyclization with hydrazine hydrate (NH₂NH₂·H₂O) in a polar aprotic solvent such as tetrahydrofuran (THF). This step facilitates the formation of the indazole ring via intramolecular condensation. The final product is isolated through column chromatography, achieving a reported yield of 68–72% .

Key Reaction Conditions :

-

Methyl Grignard addition: −10°C to 0°C, 2–4 hours.

-

Oxidation: Room temperature, 12–24 hours.

-

Cyclization: Reflux at 80°C, 6–8 hours.

Direct Cyclization of Substituted Benzaldehydes

An alternative route, inspired by the synthesis of 7-fluoro-indazole , employs 2-bromo-6-fluoro-3-methylbenzaldehyde as the precursor. Hydrazine hydrate is added to the aldehyde under reflux conditions in ethanol, promoting cyclization via a nucleophilic attack mechanism. The reaction proceeds through a diazine intermediate, which undergoes tautomerization to form the indazole core.

This method offers simplicity and avoids multi-step functional group transformations. However, the yield is moderate (41–45% ) due to competing side reactions, such as over-oxidation or incomplete cyclization .

Optimization Strategies :

-

Use of anhydrous hydrazine to minimize hydrolysis.

-

Addition of catalytic acetic acid to accelerate cyclization.

Bromination and Ring Closure of Fluoro-Methyl Anilines

Patent CN110452177A outlines a three-step synthesis starting from 3-fluoro-2-methylaniline . The amino group is first protected via acetylation to prevent undesired side reactions during bromination. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane introduces the bromine atom at the para position relative to the fluorine.

Deprotection with hydrochloric acid regenerates the free amine, which undergoes cyclization with sodium nitrite (NaNO₂) in acidic conditions. This method achieves a total yield of 55–60% , with the bromination step being rate-limiting due to regioselectivity challenges .

Critical Parameters :

-

Bromination temperature: 0–5°C to control selectivity.

-

Cyclization pH: 1–2 (HCl/water mixture).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-fluoro-2-methyl-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

7-Bromo-6-fluoro-2-methyl-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer, inflammation, and infectious diseases.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Agrochemicals: The compound is investigated for its potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 7-Bromo-6-fluoro-2-methyl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Bromo-6-fluoro-2-methyl-indazole with key analogs:

*Values inferred from structurally similar compounds (e.g., 5-Bromo-7-fluoro-1-methyl-1H-indazole ).

Biological Activity

7-Bromo-6-fluoro-2-methyl-indazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique indazole ring system with halogen substituents, which contribute to its reactivity and interactions with biological macromolecules. Research has indicated that it may possess significant anti-cancer, antibacterial, and antifungal properties.

Chemical Structure

The molecular formula of 7-Bromo-6-fluoro-2-methyl-indazole is . The structural characteristics include:

- Bromine at the 7-position

- Fluorine at the 6-position

- Methyl group at the 2-position

This arrangement influences its electronic properties and biological interactions.

Anticancer Properties

Research has demonstrated that 7-Bromo-6-fluoro-2-methyl-indazole exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest in G1 phase |

| A549 | 25 | Inhibition of mitochondrial function |

Antibacterial Activity

The compound has also shown promising antibacterial properties , particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 31.25 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bacteriostatic |

| Escherichia coli | >125 | No significant activity |

The mechanism involves inhibition of protein synthesis and disruption of cell wall integrity, which are critical for bacterial survival .

Antifungal Activity

In addition to antibacterial effects, 7-Bromo-6-fluoro-2-methyl-indazole has been evaluated for antifungal activity. Its efficacy against common fungal strains is summarized below:

| Fungal Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Candida albicans | 62.5 | Moderate activity |

| Aspergillus niger | 125 | Weak activity |

The biological activity of 7-Bromo-6-fluoro-2-methyl-indazole can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits cytochrome P450 enzymes such as CYP1A2, which are involved in drug metabolism, potentially leading to drug-drug interactions.

- Signal Pathway Modulation : The compound may modulate various signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.

- Membrane Disruption : For bacterial and fungal targets, it disrupts membrane integrity and inhibits vital cellular processes.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines revealed that treatment with varying concentrations of 7-Bromo-6-fluoro-2-methyl-indazole resulted in significant reductions in cell viability, particularly in HeLa cells, where an IC50 value of 15 µM was recorded.

- Antibacterial Efficacy Assessment : In a comparative study against standard antibiotics, 7-Bromo-6-fluoro-2-methyl-indazole demonstrated superior activity against MRSA strains compared to traditional treatments like methicillin .

- Fungal Resistance Testing : The compound was tested against resistant strains of Candida species, showing moderate efficacy that warrants further investigation into its potential as a therapeutic agent in antifungal treatments.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Bromo-6-fluoro-2-methyl-indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example, bromine and fluorine substituents can be introduced via nucleophilic substitution or electrophilic aromatic substitution under controlled conditions (e.g., using NaNO₂/HCl for diazotization followed by CuBr for bromination). Temperature and solvent polarity (e.g., DMSO or DMF) significantly impact regioselectivity and purity. Catalysts like palladium complexes may enhance cross-coupling efficiency for methyl group introduction .

Q. How can spectroscopic techniques confirm the structure and purity of 7-Bromo-6-fluoro-2-methyl-indazole?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., deshielding effects of electronegative Br/F groups). Methyl groups typically appear as singlets near δ 2.5 ppm.

- IR Spectroscopy : Detect N-H stretches (~3400 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 243).

- X-ray Crystallography (SHELX) : Resolve crystal packing and bond angles for structural validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 7-Bromo-6-fluoro-2-methyl-indazole derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare derivatives with varying substituents to isolate functional group contributions.

- In vitro Assays: Standardize enzyme inhibition protocols (e.g., kinase assays) to minimize variability.

- Meta-Analysis : Critically evaluate literature using frameworks like PRISMA to identify confounding factors (e.g., solvent effects, cell line specificity) .

Q. How do bromine and fluorine substituents at specific positions influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Steric hindrance from the methyl group may slow reaction kinetics.

- Fluorine : Enhances electron-withdrawing effects, polarizing the indazole ring and directing electrophilic attacks to meta positions. Computational DFT studies can predict reactive sites .

Q. What computational methods predict the binding affinity of 7-Bromo-6-fluoro-2-methyl-indazole with target enzymes?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate ligand-enzyme interactions using crystal structures (e.g., PDB entries).

- MD Simulations (GROMACS) : Assess binding stability over time (≥100 ns trajectories).

- QSAR Models : Correlate substituent properties (e.g., LogP, polar surface area) with bioactivity .

Experimental Design & Data Analysis

Q. How to optimize reaction conditions for regioselective functionalization of 7-Bromo-6-fluoro-2-methyl-indazole?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) using a factorial design.

- HPLC Monitoring : Track intermediate formation to identify rate-limiting steps.

- Green Chemistry Metrics : Evaluate atom economy and E-factor for sustainability .

Q. What analytical approaches validate the stability of 7-Bromo-6-fluoro-2-methyl-indazole under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- HPLC-UV/MS : Detect degradation products (e.g., dehalogenation or ring-opening).

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling 7-Bromo-6-fluoro-2-methyl-indazole in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.